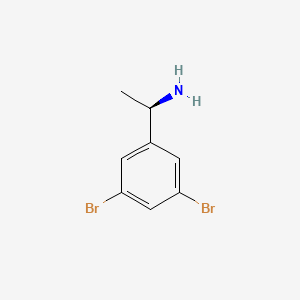

(aR)-3,5-Dibromo-a-methyl-benzenemethanamine

Description

Positional Isomers

- 2,5-Dibromo-α-methyl-benzenemethanamine : Bromine atoms at positions 2 and 5.

- 3,4-Dibromo-α-methyl-benzenemethanamine : Bromine atoms at positions 3 and 4.

Stereoisomers

- (aS)-3,5-Dibromo-α-methyl-benzenemethanamine : The S-configured enantiomer.

- Diastereomers : Non-mirror-image isomers differing in substituent arrangement (e.g., 3,5-dibromo vs. 2,4-dibromo derivatives).

The table below contrasts key properties of the (aR) and (aS) enantiomers:

| Property | (aR)-isomer | (aS)-isomer |

|---|---|---|

| Specific rotation | Not reported | Not reported |

| XLogP3-AA | 2.6 (predicted) | 2.6 (predicted) |

| Hydrogen bond donors | 1 | 1 |

The enantiomers exhibit identical physicochemical properties (e.g., melting point, solubility) but differ in optical activity and biological interactions.

X-ray Crystallographic Characterization of Molecular Geometry

While experimental X-ray crystallographic data for (aR)-3,5-Dibromo-α-methyl-benzenemethanamine remain unpublished, its geometry can be inferred from analogous structures:

Bond lengths :

- C-Br: ~1.89 Å (typical for aryl bromides).

- C-N: ~1.47 Å (consistent with primary amines).

Bond angles :

- Br-C-Br: ~120° (trigonal planar geometry at substituted carbons).

- N-C-C: ~109.5° (tetrahedral geometry at the chiral α-carbon).

Torsional angles :

Computational models using density functional theory (DFT) predict a dihedral angle of 85–95° between the phenyl ring and the ethanamine backbone, favoring a conformation that optimizes π-π stacking and van der Waals interactions.

Properties

Molecular Formula |

C8H9Br2N |

|---|---|

Molecular Weight |

278.97 g/mol |

IUPAC Name |

(1R)-1-(3,5-dibromophenyl)ethanamine |

InChI |

InChI=1S/C8H9Br2N/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5H,11H2,1H3/t5-/m1/s1 |

InChI Key |

DWZJEVRHNGHMTL-RXMQYKEDSA-N |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)Br)Br)N |

Canonical SMILES |

CC(C1=CC(=CC(=C1)Br)Br)N |

Origin of Product |

United States |

Preparation Methods

Reagents and Conditions

A patented method describes the use of N-methyl-N-n-butylimidazole tribromide as the brominating agent for methyl 2-methyl anthranilate to achieve 3,5-dibromination efficiently. The reaction is conducted by:

- Adding methyl 2-methyl anthranilate and the tribromide reagent into a reactor.

- Heating the mixture to approximately 60 ± 2 °C with stirring until complete dissolution.

- Maintaining the temperature and stirring for 2.5 to 3.5 hours to ensure full bromination.

Reaction Ratios and Yields

- The mass ratio of 2-methyl anthranilate to the tribromide reagent is optimized around 3:8 to 3:12 by volume.

- The mass ratio of 2-methyl anthranilate to the intermediate (tribromide reagent) is maintained between 3:3 to 3:5.

- This method yields methyl 3,5-dibromo-2-aminobenzoate with high purity and yield, suitable for industrial production.

Conversion to 3,5-Dibromo-2-Aminobenzaldehyde Intermediate

Following bromination, the ester intermediate undergoes further transformation to the aldehyde:

- The brominated ester is extracted, dried, and concentrated.

- Absolute ethanol is added, and the mixture is cooled to 0 °C.

- Sodium borohydride (NaBH4) is added slowly while maintaining the temperature below 5 °C.

- The reaction proceeds for 8 to 10 hours at 0 °C to reduce the ester to the aldehyde.

- After completion, water is added slowly, and the product is filtered and purified by recrystallization from ethyl acetate.

This step is critical for preparing the aldehyde intermediate that will be further converted to the amine.

Final Conversion to (aR)-3,5-Dibromo-α-methyl-benzenemethanamine

While specific stereoselective methods for the α-methyl amine are less detailed in the available literature, general approaches include:

- Reductive amination of the 3,5-dibromo-2-aminobenzaldehyde with appropriate chiral amine sources or chiral catalysts to induce the (aR) configuration.

- Use of chiral auxiliaries or resolution techniques post-synthesis to isolate the desired enantiomer.

Summary Table of Key Preparation Steps

| Step | Starting Material / Intermediate | Reagents / Conditions | Temperature (°C) | Time (h) | Yield / Notes |

|---|---|---|---|---|---|

| 1 | Methyl 2-methyl anthranilate | N-methyl-N-n-butylimidazole tribromide | 60 ± 2 | 2.5–3.5 | High yield, selective 3,5-dibromination |

| 2 | Methyl 3,5-dibromo-2-aminobenzoate (ester) | Absolute ethanol, NaBH4 (sodium borohydride) | 0 to 5 | 8–10 | Reduction to 3,5-dibromo-2-aminobenzaldehyde |

| 3 | 3,5-Dibromo-2-aminobenzaldehyde | Reductive amination or chiral synthesis methods | Variable | Variable | Formation of (aR)-3,5-dibromo-α-methyl-benzenemethanamine |

Research Findings and Industrial Relevance

- The use of tribromide-N-methyl-N-n-butylimidazole as a brominating agent offers a controllable and high-yielding process, overcoming limitations of traditional bromination methods that often suffer from low selectivity and yield.

- The reduction step with sodium borohydride is conducted under strict temperature control to prevent side reactions and ensure high purity of the aldehyde intermediate.

- Although direct stereoselective synthesis details for the (aR) enantiomer are sparse, the compound’s chiral center at the α-methyl position suggests that chiral resolution or asymmetric synthesis techniques are employed in advanced stages.

- The overall synthetic route is designed for scalability and industrial application, with emphasis on reproducibility and ease of purification.

Chemical Reactions Analysis

Types of Reactions

(aR)-3,5-Dibromo-a-methyl-benzenemethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding a different amine derivative.

Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, alkyl, or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated benzoic acids, while reduction can produce debrominated amines.

Scientific Research Applications

(aR)-3,5-Dibromo-a-methyl-benzenemethanamine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (aR)-3,5-Dibromo-a-methyl-benzenemethanamine involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and amine group play a crucial role in binding to these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

3,5-Dibromo-benzylamine: Similar structure but lacks the methyl group.

3,5-Dibromo-aniline: Contains an amine group directly attached to the benzene ring without the methylene bridge.

3,5-Dibromo-toluene: Similar bromination pattern but lacks the amine group.

Uniqueness

(aR)-3,5-Dibromo-a-methyl-benzenemethanamine is unique due to the presence of both bromine atoms and an amine group, which confer distinct chemical reactivity and potential biological activity. The specific arrangement of these functional groups makes it a valuable compound for various applications.

Biological Activity

(aR)-3,5-Dibromo-α-methyl-benzenemethanamine is an organic compound notable for its unique structural features and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: CHBrN

Molecular Weight: Approximately 278.97 g/mol

Melting Point: Varies based on purity and form

The compound features two bromine substituents at the 3 and 5 positions of the aromatic ring, a methyl group, and an amine functional group. Its chirality allows it to exist in two enantiomeric forms: (aR) and (aS) .

Biological Activity Overview

(aR)-3,5-Dibromo-α-methyl-benzenemethanamine exhibits a range of biological activities due to its functional groups. The presence of bromine atoms enhances its reactivity and potential interactions within biological systems. Key areas of investigation include:

- Neuropharmacological Effects: Studies suggest that compounds with similar structures may influence neurotransmitter systems, potentially affecting mood and behavior.

- Antimicrobial Activity: Research indicates that halogenated amines can exhibit antimicrobial properties, making them candidates for further exploration in infectious disease treatment.

- Cytotoxicity: Preliminary studies have shown that some dibromo-substituted amines can induce cytotoxic effects in certain cancer cell lines.

The biological effects of (aR)-3,5-dibromo-α-methyl-benzenemethanamine are thought to arise from its interactions with various molecular targets:

- Enzyme Inhibition: The compound may act as a ligand for specific enzymes, altering their activity. This interaction can modulate biochemical pathways critical for cellular function.

- Receptor Binding: Potential binding to neurotransmitter receptors could influence synaptic transmission and neuronal excitability .

Table 1: Summary of Biological Activities

| Activity Type | Description | Relevant Studies |

|---|---|---|

| Neuropharmacological | Potential modulation of neurotransmitter systems | |

| Antimicrobial | Exhibits activity against certain pathogens | |

| Cytotoxicity | Induces cell death in cancer cell lines |

Case Study: Antimicrobial Properties

A study investigating the antimicrobial efficacy of halogenated amines found that (aR)-3,5-dibromo-α-methyl-benzenemethanamine demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes, leading to increased permeability and cell lysis.

Case Study: Cytotoxic Effects

In vitro assays using various cancer cell lines revealed that (aR)-3,5-dibromo-α-methyl-benzenemethanamine exhibited dose-dependent cytotoxicity. The mechanism was linked to apoptosis induction, characterized by increased caspase activity and DNA fragmentation. Further studies are needed to elucidate the specific pathways involved.

Toxicological Considerations

While exploring the therapeutic potential of (aR)-3,5-dibromo-α-methyl-benzenemethanamine, it is crucial to consider its toxicological profile. Reports indicate potential adverse effects such as:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (aR)-3,5-Dibromo-a-methyl-benzenemethanamine while ensuring enantiomeric purity?

- Methodological Answer : The synthesis typically involves bromination of a precursor like 3,5-dimethylbenzenemethanamine using brominating agents (e.g., or ) under controlled conditions. To achieve enantiomeric purity, chiral resolution techniques such as chiral chromatography or crystallization with enantiopure resolving agents are recommended. For bromination steps, analogous protocols for brominated benzoic acids (e.g., selective bromination at the 3,5-positions) can be adapted .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure and chirality of this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELX software for structure solution and refinement to determine the absolute configuration (aR) .

- NMR : , , and 2D NMR (COSY, HSQC) to confirm substitution patterns and methyl group stereochemistry.

- Mass spectrometry (HRMS) : Validate molecular weight and isotopic patterns .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at -20°C in amber vials to prevent degradation via oxidation or photolysis. Monitor purity periodically using HPLC with UV detection (λ = 254 nm) and compare retention times against a freshly synthesized standard .

Advanced Research Questions

Q. What experimental approaches resolve discrepancies between computational reactivity predictions and observed reaction outcomes for this compound?

- Methodological Answer :

- Iterative refinement : Cross-validate computational models (DFT, MD simulations) by adjusting solvent parameters, temperature, and steric effects in simulations.

- Controlled experiments : Systematically vary reaction conditions (e.g., solvent polarity, catalysts) to identify overlooked variables.

- Data triangulation : Combine kinetic studies, isotopic labeling, and in-situ spectroscopy (e.g., IR, Raman) to track intermediate species .

Q. How can isotopic labeling (e.g., , ) elucidate the metabolic pathways of this compound in biological systems?

- Methodological Answer :

- Synthesize -labeled analogs at the methyl or aromatic positions via modified bromination protocols.

- Use LC-MS/MS to trace labeled metabolites in cell cultures or model organisms. Compare fragmentation patterns with unlabeled controls to identify biotransformation products (e.g., dehalogenation, hydroxylation) .

Q. What strategies mitigate racemization during functionalization reactions involving the chiral center of this compound?

- Methodological Answer :

- Low-temperature reactions : Conduct reactions below -10°C to reduce thermal energy-driven racemization.

- Steric protection : Introduce bulky protecting groups (e.g., Boc, Fmoc) on the amine to shield the chiral center.

- Asymmetric catalysis : Employ chiral catalysts (e.g., BINOL-derived ligands) in cross-coupling reactions to retain enantiopurity .

Data Analysis and Interpretation

Q. How should researchers address contradictory crystallographic data when refining the structure of this compound?

- Methodological Answer :

- Multi-software validation : Refine the structure using both SHELXL and alternative programs (e.g., Olex2, Phenix) to cross-check parameters like R-factors and electron density maps.

- Twinned data handling : Apply twin-law corrections in SHELXL for crystals with pseudo-merohedral twinning .

Q. What statistical methods are suitable for analyzing dose-response relationships in toxicity studies of this compound?

- Methodological Answer :

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

- ANOVA with post-hoc tests : Compare IC values across cell lines or exposure times to assess significance.

- Principal Component Analysis (PCA) : Identify correlations between structural features (e.g., bromine position) and toxicity endpoints .

Applications in Drug Discovery

Q. How can this compound serve as a scaffold for designing kinase inhibitors?

- Methodological Answer :

- Fragment-based drug design : Use the brominated aromatic core as a fragment in SPR (Surface Plasmon Resonance) screens to identify binding motifs against kinase ATP pockets.

- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., replacing Br with Cl, adding methoxy groups) and assay inhibitory activity against target kinases (e.g., EGFR, BRAF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.